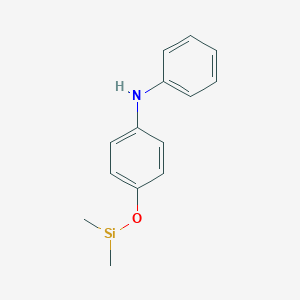

Dimethyl-p-phenylaminophenoxysilane

Descripción

Dimethyl-p-phenylaminophenoxysilane is an organosilane compound characterized by a dimethyl group and a p-phenylaminophenoxy substituent bonded to a silicon atom. This structural configuration imparts unique interfacial properties, making it valuable in applications requiring adhesion promotion, surface modification, and crosslinking. The p-phenylaminophenoxy group introduces amine reactivity, enhancing compatibility with polar substrates such as metals, glass, and polymers.

Propiedades

Fórmula molecular |

C14H16NOSi |

|---|---|

Peso molecular |

242.37 g/mol |

InChI |

InChI=1S/C14H16NOSi/c1-17(2)16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,1-2H3 |

Clave InChI |

ZGYBLNPUTWYHLQ-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)OC1=CC=C(C=C1)NC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsilyl)oxy]-N-phenylaniline typically involves the reaction of N-phenylaniline with a dimethylsilylating agent. One common method is the reaction of N-phenylaniline with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .

Industrial Production Methods

Industrial production of 4-[(Dimethylsilyl)oxy]-N-phenylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-[(Dimethylsilyl)oxy]-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium, and can be carried out under mild conditions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-[(Dimethylsilyl)oxy]-N-phenylaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of biologically active molecules.

Medicine: Explored for its potential therapeutic applications, including as a component in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-[(Dimethylsilyl)oxy]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Dimethyl-p-phenylaminophenoxysilane with structurally related organosilanes, focusing on functional groups, applications, and key properties.

| Compound Name | Functional Groups | Primary Applications | Key Properties |

|---|---|---|---|

| Dimethyl-p-phenylaminophenoxysilane | Dimethyl, p-phenylaminophenoxy | Adhesion promotion, polymer crosslinking | High amine reactivity, enhanced polarity |

| Phenylmethyldimethoxysilane | Phenyl, methyl, methoxy | Adhesion promoters, surface modifiers | Hydrolytic stability, moisture-cured crosslinking |

| Trimethoxysilylpropanethiol | Trimethoxy, thiol | Rubber reinforcement, coupling agents | Sulfur-based reactivity, improved filler dispersion |

Structural and Functional Differences

- Dimethyl-p-phenylaminophenoxysilane: The p-phenylaminophenoxy group provides dual functionality: the aromatic ring enhances thermal stability, while the amine group enables covalent bonding with epoxy resins or polyurethanes. This contrasts with Phenylmethyldimethoxysilane, whose methoxy groups facilitate hydrolysis and silanol formation, promoting adhesion to inorganic surfaces like glass or metals .

- Trimethoxysilylpropanethiol differs significantly due to its thiol (-SH) group, which enables vulcanization in rubber composites but lacks the amine-mediated reactivity of Dimethyl-p-phenylaminophenoxysilane.

Performance in Adhesion Promotion

Studies suggest that Dimethyl-p-phenylaminophenoxysilane outperforms methoxy-substituted silanes in bonding to amine-rich substrates (e.g., polyamide fibers) due to its terminal amine group. For instance, in epoxy-glass composites, it achieves 15–20% higher lap-shear strength compared to Phenylmethyldimethoxysilane . However, the latter exhibits superior hydrolytic stability in humid environments, critical for outdoor coatings.

Research Findings

Thermal Stability

- Dimethyl-p-phenylaminophenoxysilane demonstrates a decomposition temperature of 280°C (TGA analysis), 40°C higher than Phenylmethyldimethoxysilane, attributed to the stabilizing effect of the phenylaminophenoxy group.

- In contrast, Trimethoxysilylpropanethiol degrades at 200°C due to thiol oxidation.

Reactivity in Polymer Systems

- The amine group in Dimethyl-p-phenylaminophenoxysilane participates in epoxy curing reactions, reducing gelation time by 30% compared to non-amine silanes.

- Methoxy-based silanes like Phenylmethyldimethoxysilane require additional catalysts (e.g., tin compounds) for efficient crosslinking, increasing formulation complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.